molecular formula C6H9N3S B1312528 2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 857022-78-7

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B1312528
CAS No.: 857022-78-7
M. Wt: 155.22 g/mol
InChI Key: VWBIUOCADPUWNU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Chemical Reactions Analysis

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates .

Comparison with Similar Compounds

2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole can be compared with similar compounds such as:

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-9-6-8-4-2-1-3-5(4)10-6/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBIUOCADPUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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